molecular formula C9H19NO3 B13153387 N-[(2S)-1,4-dihydroxybutan-2-yl]-2,2-dimethylpropanamide

N-[(2S)-1,4-dihydroxybutan-2-yl]-2,2-dimethylpropanamide

Katalognummer: B13153387
Molekulargewicht: 189.25 g/mol
InChI-Schlüssel: PJIHMUIMFAEGIP-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(2S)-1,4-dihydroxybutan-2-yl]-2,2-dimethylpropanamide is an organic compound with a unique structure that includes a butan-2-yl group substituted with two hydroxyl groups and a dimethylpropanamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2S)-1,4-dihydroxybutan-2-yl]-2,2-dimethylpropanamide can be achieved through a series of chemical reactions. One common method involves the condensation of (S)-2-Boc-aminoacetic acid with butanol. The reaction typically requires the use of N,N-dimethylformamide as a solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .

Analyse Chemischer Reaktionen

Types of Reactions: N-[(2S)-1,4-dihydroxybutan-2-yl]-2,2-dimethylpropanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .

Wissenschaftliche Forschungsanwendungen

N-[(2S)-1,4-dihydroxybutan-2-yl]-2,2-dimethylpropanamide has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a precursor for various biochemical compounds. In medicine, it is investigated for its potential therapeutic properties, including its role in drug development and delivery systems .

Wirkmechanismus

The mechanism of action of N-[(2S)-1,4-dihydroxybutan-2-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to N-[(2S)-1,4-dihydroxybutan-2-yl]-2,2-dimethylpropanamide include other butan-2-yl derivatives and dimethylpropanamide analogs. These compounds share structural similarities but may differ in their chemical properties and applications .

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C9H19NO3

Molekulargewicht

189.25 g/mol

IUPAC-Name

N-[(2S)-1,4-dihydroxybutan-2-yl]-2,2-dimethylpropanamide

InChI

InChI=1S/C9H19NO3/c1-9(2,3)8(13)10-7(6-12)4-5-11/h7,11-12H,4-6H2,1-3H3,(H,10,13)/t7-/m0/s1

InChI-Schlüssel

PJIHMUIMFAEGIP-ZETCQYMHSA-N

Isomerische SMILES

CC(C)(C)C(=O)N[C@@H](CCO)CO

Kanonische SMILES

CC(C)(C)C(=O)NC(CCO)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.